Ingenol 3-Hexanoate

Description

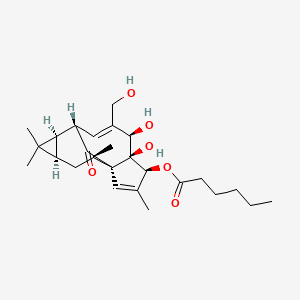

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H38O6 |

|---|---|

Molecular Weight |

446.6 g/mol |

IUPAC Name |

[(1S,4S,5S,6R,9S,10R,12R,14R)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] hexanoate |

InChI |

InChI=1S/C26H38O6/c1-6-7-8-9-19(28)32-23-14(2)12-25-15(3)10-18-20(24(18,4)5)17(22(25)30)11-16(13-27)21(29)26(23,25)31/h11-12,15,17-18,20-21,23,27,29,31H,6-10,13H2,1-5H3/t15-,17+,18-,20+,21-,23+,25+,26+/m1/s1 |

InChI Key |

LYWIFBNBLVOVKN-FOJFYXSBSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Ingenol 3-Hexanoate; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Ingenol 3-Hexanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ingenol 3-Hexanoate is a semi-synthetic derivative of ingenol, a diterpene isolated from the plant Euphorbia tirucalli. This compound, along with its close structural analog Ingenol 3-Angelate (I3A, also known as PEP005), has garnered significant interest for its potent biological activities, including anti-cancer and pro-apoptotic effects, as well as its ability to reactivate latent HIV. The primary mechanism of action of this compound and its analogs is the activation of Protein Kinase C (PKC) isoforms. This activation triggers a cascade of downstream signaling events, prominently involving the NF-κB and MAPK pathways, ultimately leading to cell cycle arrest, apoptosis, and modulation of the immune system. This technical guide provides a comprehensive overview of the molecular mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways.

Core Mechanism of Action: Protein Kinase C Activation

This compound and its analogs function as potent agonists of Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in various cellular processes. These ingenol esters mimic the function of the endogenous PKC activator, diacylglycerol (DAG), by binding to the C1 domain of conventional (α, β, γ) and novel (δ, ε, η, θ) PKC isoforms.[1] This binding event induces a conformational change in the PKC enzyme, leading to its activation and translocation from the cytosol to cellular membranes, where it can phosphorylate a wide array of substrate proteins.[2][3]

The activation of specific PKC isoforms appears to be a critical determinant of the downstream biological effects. For instance, the pro-apoptotic effects in leukemia cells are strongly associated with the activation and translocation of PKCδ to the nuclear membrane.[1] In contrast, the anti-apoptotic and survival signals observed in T-cells are mediated through the activation of PKCθ.[4]

Quantitative Data

The following tables summarize the available quantitative data for this compound and its well-studied analog, Ingenol 3-Angelate. It is important to note that while the core mechanism is expected to be similar, direct extrapolation of quantitative values between the two compounds should be done with caution.

Table 1: Cytotoxicity of Ingenol Esters in Cancer Cell Lines

| Compound | Cell Line | Assay | Endpoint | Value | Citation |

| Ingenol 3-Angelate | A2058 (Melanoma) | MTT | IC50 | 38 µM | |

| Ingenol 3-Angelate | HT144 (Melanoma) | MTT | IC50 | 46 µM | |

| This compound | 70 Cancer Cell Lines | MTS | Cytotoxicity | Potent, Dose-dependent |

Note: Specific GI50 values for this compound across the 70 cancer cell lines were not detailed in the referenced literature but were described as potent.

Table 2: Apoptosis and Cell Cycle Effects of Ingenol 3-Angelate

| Effect | Cell Line | Concentration | Observation | Citation |

| Apoptosis | A2058 (Melanoma) | 1 µM | 82.7% reduced JC-10 fluorescence | |

| Apoptosis | A2058 (Melanoma) | 5 µM | 58.4% reduced JC-10 fluorescence | |

| Apoptosis | HT144 (Melanoma) | 1 µM | 84.7% reduced JC-10 fluorescence | |

| Apoptosis | HT144 (Melanoma) | 5 µM | 64.6% reduced JC-10 fluorescence | |

| Cell Cycle Arrest | A2058 (Melanoma) | 1 µM | 16.5% increase in G1 phase | |

| Cell Cycle Arrest | A2058 (Melanoma) | 5 µM | 22.6% increase in G1 phase |

Table 3: PKC Binding Affinity and HIV Reactivation

| Compound | Parameter | Value | Cell Line/System | Citation |

| Ingenol | Ki for PKC binding | 30 µM | In vitro | |

| Ingenol 3-Angelate | Ki for PKCα binding | 0.3 ± 0.02 nM | In vitro | |

| Ingenol 3-Angelate | Ki for PKCβ binding | 0.105 ± 0.019 nM | In vitro | |

| Ingenol 3-Angelate | Ki for PKCγ binding | 0.162 ± 0.004 nM | In vitro | |

| Ingenol 3-Angelate | Ki for PKCδ binding | 0.376 ± 0.041 nM | In vitro | |

| Ingenol 3-Angelate | Ki for PKCε binding | 0.171 ± 0.015 nM | In vitro | |

| This compound | EC50 for HIV reactivation | 0.13 µM | J-Lat 6.3 | |

| This compound | EC50 for HIV reactivation | 0.16 µM | J-Lat 8.4 |

Signaling Pathways

The activation of PKC by this compound initiates several downstream signaling cascades that are central to its biological effects.

PKC-NF-κB Signaling Pathway

The activation of the transcription factor Nuclear Factor-kappa B (NF-κB) is a key event following PKC activation by ingenol esters. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. PKC activation leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes involved in inflammation, cell survival, and apoptosis. Studies with Ingenol 3-Angelate have shown that it induces the phosphorylation of IκBα and IκBε.

Caption: PKC-NF-κB signaling cascade initiated by this compound.

Induction of Apoptosis

This compound and its analogs induce apoptosis in cancer cells through both the intrinsic and extrinsic pathways. Activation of PKCδ is a key event in this process. Downstream events include the activation of caspase-9 and caspase-3, leading to the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. Furthermore, these compounds can induce a loss of mitochondrial membrane potential, a critical step in the intrinsic apoptotic pathway.

Caption: Intrinsic apoptosis pathway activated by this compound.

MAPK Signaling Pathway

In addition to the NF-κB pathway, Ingenol 3-Angelate has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This includes the increased phosphorylation of Raf1, ERK1/2, JNK, and p38 MAPK in cancer cells. The activation of these pathways can contribute to both pro-apoptotic and survival signals, depending on the cellular context.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

An In-depth Technical Guide to Ingenol 3-Hexanoate: A Potent Activator of Protein Kinase C

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ingenol 3-Hexanoate (I3H), also widely known in scientific literature as Ingenol Mebutate and PEP005, is a diterpene ester derived from the sap of the plant Euphorbia peplus. It is a potent and selective activator of Protein Kinase C (PKC) isoforms, demonstrating a complex mechanism of action that includes direct induction of apoptosis in tumor cells and the stimulation of an inflammatory response. This dual activity has positioned I3H as a significant agent in dermatological oncology, particularly for the treatment of actinic keratosis. This technical guide provides a comprehensive overview of I3H's interaction with PKC, detailing its binding affinities, activation constants, and the subsequent cellular signaling cascades. Furthermore, this guide furnishes detailed experimental protocols for key assays and visualizes complex biological pathways and workflows to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are central to the regulation of a myriad of cellular processes, including proliferation, differentiation, apoptosis, and immune responses. The PKC family is divided into three subfamilies based on their activation requirements: classical (cPKCs: α, βI, βII, γ), novel (nPKCs: δ, ε, η, θ), and atypical (aPKCs: ζ, ι/λ). Classical and novel PKCs are activated by the second messenger diacylglycerol (DAG), which binds to their conserved C1 domain.

This compound is a DAG mimetic that potently activates classical and novel PKC isoforms.[1] Its pro-apoptotic effects, particularly in leukemia cells, are primarily mediated through the activation of PKCδ.[2] At lower concentrations (in the nanomolar range), I3H selectively activates PKC, leading to programmed cell death. At higher micromolar concentrations, it can induce secondary necrosis independent of PKC activation.[2] This document will delve into the specifics of I3H's interaction with PKC, providing quantitative data and detailed methodologies for its study.

Quantitative Data: Interaction with PKC Isoforms

The affinity and activation potential of Ingenol 3-Angelate (a closely related and often interchangeably used compound) for various PKC isoforms have been characterized through binding and activity assays. The data presented below is crucial for understanding the isoform-specific effects of this compound.

Table 1: Binding Affinities (Ki) of Ingenol 3-Angelate for PKC Isoforms

| PKC Isoform | Binding Affinity (Ki) (nM) |

| PKCα | 0.3 |

| PKCβ | 0.105 |

| PKCγ | 0.162 |

| PKCδ | 0.376 |

| PKCε | 0.171 |

Data sourced from competitive binding assays with [3H]phorbol 12,13-dibutyrate (PDBu).[1]

Table 2: Half-Maximal Effective Concentration (EC50) of Ingenol 3-Angelate for PKC Isoform Downregulation in Various Cell Lines

| Cell Line | PKC Isoform | EC50 (nM) |

| WEHI-231 | PKCα | 13 ± 2.4 |

| PKCβI | 4.37 ± 0.4 | |

| PKCβII | 10.5 ± 2.2 | |

| PKCδ | 38.6 ± 2.9 | |

| PKCε | 1.08 ± 0.01 | |

| HOP-92 | PKCα | 198 ± 12.5 |

| PKCβI | 69.1 ± 8.2 | |

| PKCε | 4.6 ± 0.4 | |

| Colo-205 | PKCα | 635 ± 245 |

| PKCβI | 146 ± 35 | |

| PKCδ | 4.7 ± 0.7 | |

| PKCε | 1.1 ± 0.5 |

EC50 values were determined by assessing the downregulation of PKC isoform expression after treatment with Ingenol 3-Angelate.[1]

Table 3: IC50 Values of Ingenol 3-Angelate for Cell Viability in Human Melanoma Cell Lines

| Cell Line | IC50 (µM) |

| A2058 | ~38 |

| HT144 | ~46 |

IC50 values were estimated after 24 hours of treatment with Ingenol 3-Angelate.

Signaling Pathways

Activation of PKC by this compound triggers a cascade of downstream signaling events. A key pathway involves the activation of PKCδ, which in turn can lead to the activation of the Ras/Raf/MEK/ERK pathway, ultimately influencing gene expression and promoting apoptosis.

References

Ingenol 3-Hexanoate: A Technical Guide on its Source, Derivation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ingenol 3-Hexanoate (IngB) is a semi-synthetic derivative of ingenol, a diterpene alcohol found in plants of the Euphorbia genus. This technical guide provides a comprehensive overview of the natural sources of ingenol, its extraction and purification, and the semi-synthetic derivation of this compound. The document details the mechanism of action of ingenol esters, focusing on their role as potent activators of Protein Kinase C (PKC) and subsequent modulation of critical signaling pathways, including the NF-κB and MAPK pathways. Quantitative data on the biological activity of ingenol esters against various cancer cell lines are presented, alongside detailed experimental protocols for key methodologies.

Introduction

Ingenol mebutate (Ingenol 3-angelate), a structurally related ingenol ester, gained prominence as the active ingredient in a topical treatment for actinic keratosis. This has spurred further research into other ingenol derivatives, such as this compound, for their potential therapeutic applications, particularly in oncology. This compound is derived from the core ingenol structure through esterification at the C-3 position with a hexanoyl group. This modification influences the compound's lipophilicity and may alter its biological activity and pharmacokinetic profile.

Source and Derivation of this compound

Natural Source of the Ingenol Core

The precursor for this compound, ingenol, is a naturally occurring diterpenoid found in the milky latex of various plants belonging to the Euphorbia genus. The primary sources for the isolation of ingenol and its esters are Euphorbia peplus and Euphorbia tirucalli.[1] While Euphorbia peplus is a well-known source of ingenol mebutate, Euphorbia tirucalli, an Amazonian plant, has been identified as a source for the development of other ingenol derivatives, including the precursor for this compound.[1]

Table 1: Yield of Ingenol from Euphorbia Species

| Plant Species | Plant Part | Yield of Ingenol |

| Euphorbia myrsinites | Lower leafless stems | Up to 547 mg/kg (dry weight) |

| Euphorbia lathyris | Dried seeds | 275 mg/kg |

Derivation of this compound

This compound is a semi-synthetic compound derived from the natural ingenol core. The synthesis involves the selective esterification of the hydroxyl group at the C-3 position of the ingenol molecule with hexanoic acid or a reactive derivative thereof, such as hexanoyl chloride.

Experimental Protocols

Extraction and Purification of Ingenol from Euphorbia peplus

The following protocol is based on a patented method for the extraction of ingenol from Euphorbia peplus:

-

Material Preparation: The raw plant material is pulverized into granules.

-

Reflux Extraction: One part by weight of the crushed material is subjected to reflux extraction with a solvent comprising 80-100% by volume of methanol, ethanol, or a mixture thereof.

-

Concentration: The resulting extractive solutions are combined and concentrated under reduced pressure to yield a crude extract.

-

Alkaline Hydrolysis: The extract undergoes alkaline hydrolysis, for example, with 0.25M sodium hydroxide at 30°C for 24 hours or 0.2M sodium methoxide at 25°C for 24 hours.

-

Neutralization and Concentration: The pH of the solution is adjusted to 7, and it is then concentrated under reduced pressure.

-

Chromatography: The concentrated material is subjected to silica gel column chromatography.

-

Elution: Gradient elution is performed using a petroleum ether and ethyl acetate solvent system.

-

Crystallization and Drying: The fractions containing ingenol are concentrated, crystallized at -15°C for 24 hours, and then dried to yield high-purity ingenol.

Semi-Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not publicly available in the reviewed literature, a plausible synthetic route can be inferred from the synthesis of analogous ingenol esters, such as ingenol disoxate. The key is the selective esterification at the C-3 position, which requires the protection of the more reactive hydroxyl groups at the C-5 and C-20 positions.

-

Protection of C-5 and C-20 Hydroxyl Groups: Ingenol is reacted with a suitable protecting group, such as acetone in the presence of a catalytic amount of acid, to form an acetonide, which selectively protects the C-5 and C-20 hydroxyls.

-

Esterification at C-3: The ingenol-5,20-acetonide is then reacted with an activated form of hexanoic acid, such as hexanoyl chloride or hexanoic anhydride, in the presence of a base (e.g., pyridine or triethylamine) and a suitable solvent (e.g., dichloromethane) to form the C-3 hexanoate ester.

-

Deprotection: The acetonide protecting group is removed by treatment with a mild acid (e.g., aqueous hydrochloric acid in THF) to yield this compound.

-

Purification: The final product is purified using chromatographic techniques, such as column chromatography on silica gel, followed by crystallization.

Biological Activity and Mechanism of Action

Cytotoxicity of this compound

A study by Silva et al. (2019) reported the in vitro cytotoxic activity of three semi-synthetic ingenol compounds, including this compound (IngB), against a large panel of 70 human cancer cell lines from a wide array of solid tumors.[2] The study demonstrated that IngB exhibited dose-dependent cytotoxic effects.[2] While the complete dataset of IC50 values is not available in the abstract, this study serves as a key reference for the potent antitumor activity of this compound.[2]

For comparative purposes, the IC50 values for the related compound, Ingenol 3-angelate (I3A), are presented in the table below.

Table 2: IC50 Values of Ingenol 3-angelate (I3A) in Human Melanoma Cell Lines.

| Cell Line | IC50 (µM) |

| A2058 | 38 |

| HT144 | 46 |

Signaling Pathways

The biological activity of ingenol esters is primarily mediated through the activation of Protein Kinase C (PKC) isozymes. This compound, like other ingenol esters, acts as a potent PKC activator. This activation triggers downstream signaling cascades that can lead to diverse cellular outcomes, including apoptosis, cell cycle arrest, and modulation of inflammatory responses.

One of the key pathways affected is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Studies on this compound have shown that it can reactivate latent HIV expression through a PKCδ-phospho-S664-NFκB signaling pathway. In the context of cancer, the modulation of NF-κB is critical, as this transcription factor plays a central role in inflammation, cell survival, and proliferation.

Furthermore, the activation of PKC by ingenol esters leads to the stimulation of the Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK (extracellular signal-regulated kinase) cascade. This pathway is also intricately involved in the regulation of cell growth, differentiation, and apoptosis.

Caption: Signaling pathway of this compound.

The diagram above illustrates the proposed mechanism of action for this compound. Upon entering the cell, it activates PKC isozymes, such as PKCδ and PKCθ. This activation leads to two major downstream effects:

-

NF-κB Pathway Activation: Activated PKC phosphorylates and promotes the degradation of IκB proteins, which are inhibitors of NF-κB. This allows the NF-κB dimer (p65/p50) to translocate to the nucleus, where it binds to DNA and initiates the transcription of genes involved in apoptosis and cell cycle regulation.

-

MAPK Pathway Activation: PKC also activates the MAPK cascade, including the phosphorylation and activation of MEK and ERK. Activated ERK can translocate to the nucleus and modulate the activity of various transcription factors, further influencing gene expression related to cell fate.

Conclusion

This compound is a promising semi-synthetic ingenol derivative with potent biological activity. Its derivation from a readily available natural product core makes it an attractive candidate for further drug development. The mechanism of action, centered on the activation of PKC and the subsequent modulation of the NF-κB and MAPK signaling pathways, provides a solid foundation for its exploration as a therapeutic agent, particularly in the field of oncology. Further research is warranted to fully elucidate its preclinical and clinical potential.

References

- 1. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modified ingenol semi-synthetic derivatives from Euphorbia tirucalli induce cytotoxicity on a large panel of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Ingenol 3-Hexanoate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol 3-Hexanoate is a semi-synthetic derivative of ingenol, a diterpenoid isolated from the sap of plants of the Euphorbia genus.[1][2] This compound and its analogs, notably Ingenol 3-Angelate (also known as Ingenol Mebutate or PEP005), have garnered significant interest in the scientific community for their potent biological activities, particularly in oncology.[3][4] This technical guide provides a comprehensive overview of this compound and its related compounds, focusing on its mechanism of action, relevant signaling pathways, and experimental data to support its use as a research chemical.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C26H38O6 | [2] |

| Molecular Weight | 446.58 g/mol | |

| CAS Number | 83036-61-7 | |

| Solubility | 10 mM in DMSO |

Mechanism of Action

The primary mechanism of action of this compound and its analogs is the activation of Protein Kinase C (PKC) isoenzymes. These compounds are analogs of diacylglycerol (DAG), a natural activator of PKC. By binding to the C1 domain of PKCs, they induce their translocation to cellular membranes and subsequent activation.

This activation of PKC, particularly the delta isoform (PKCδ), triggers a cascade of downstream signaling events that ultimately lead to a dual mechanism of action against cancer cells:

-

Direct Cytotoxicity: Induction of apoptosis and necrosis in tumor cells.

-

Immunostimulation: Recruitment of immune cells, such as neutrophils, to the tumor site, leading to an inflammatory response and antibody-dependent cellular cytotoxicity.

Signaling Pathways

The activation of PKC by this compound modulates several critical signaling pathways involved in cell proliferation, survival, and apoptosis.

Protein Kinase C (PKC) Activation and Downstream Effects

This compound and its analogs are broad-range activators of classical (α, β, γ) and novel (δ, ε, η, θ) PKC isoenzymes. The activation of PKCδ is particularly important for the pro-apoptotic effects observed in cancer cells.

Figure 1: Activation of Protein Kinase C by this compound.

MAPK and PI3K/AKT Signaling

Upon PKC activation, this compound influences the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/AKT pathways. It has been shown to increase the phosphorylation of ERK1/2, JNK, and p38 MAPK, components of the MAPK pathway. Concurrently, it can lead to the inhibition of the pro-survival PI3K/AKT signaling pathway by reducing the levels of phosphorylated AKT.

Figure 2: Modulation of MAPK and PI3K/AKT pathways.

NF-κB Signaling

Ingenol and its derivatives have been shown to modulate the NF-κB signaling pathway. In some contexts, it can suppress the levels of NF-κB p65 protein and its phosphorylation, leading to the downregulation of inflammatory and survival genes like COX-2 and iNOS. This inhibitory effect on NF-κB contributes to its anti-inflammatory and anti-tumor properties.

Induction of Apoptosis

This compound induces apoptosis in cancer cells through multiple mechanisms, engaging both the intrinsic and extrinsic pathways.

Intrinsic (Mitochondrial) Pathway

Activation of the intrinsic pathway is characterized by a decrease in the mitochondrial membrane potential. This leads to the activation of caspase-9, which in turn activates the executioner caspase-3. The Bcl-2 family of proteins, which regulate mitochondrial permeability, are also modulated, with an increase in the expression of pro-apoptotic members like Bax.

Extrinsic (Death Receptor) Pathway

The extrinsic pathway is initiated by the binding of ligands to death receptors on the cell surface. Ingenol mebutate has been shown to activate caspase-8, a key initiator caspase in this pathway.

Caspase Cascade and Apoptosis Execution

Both pathways converge on the activation of caspase-3, which cleaves various cellular substrates, including PARP, leading to DNA fragmentation and the morphological changes characteristic of apoptosis. The process can be inhibited by caspase inhibitors.

Figure 3: Apoptosis induction by this compound.

In Vitro and In Vivo Activity

This compound and its analogs have demonstrated potent anti-tumor activity across a wide range of human cancer cell lines and in preclinical animal models.

Cytotoxicity Data

| Cell Line | Cancer Type | IC50 | Reference |

| A2058 | Human Melanoma | ~38 µM | |

| HT144 | Human Melanoma | ~46 µM | |

| Panc-1 | Pancreatic Cancer | 43.1 ± 16.8 nM |

Note: Data for Ingenol 3-Angelate (I3A/PEP005) is often used as a surrogate for the activity of ingenol esters.

Effects on Cell Cycle

Ingenol 3-Angelate has been shown to induce cell cycle arrest at the G1 and G2/M phases in human melanoma cells, as determined by flow cytometry.

Immunomodulatory Effects

Beyond its direct cytotoxic effects, this compound can induce a robust local inflammatory response, which is crucial for its therapeutic efficacy, particularly in topical applications.

Neutrophil Recruitment

Topical application of Ingenol 3-Angelate leads to the recruitment of neutrophils to the treated area. This is mediated by the activation of vascular endothelial cells in a PKCδ-dependent manner, leading to the expression of adhesion molecules like E-selectin and the release of chemokines such as IL-8. These recruited neutrophils exhibit cytotoxic activity against residual tumor cells.

Figure 4: Workflow of the immunomodulatory response.

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blotting for Protein Expression

-

Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., PKCδ, phospho-ERK, Caspase-3, PARP) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Applications in Research

This compound and its analogs are valuable tools for a variety of research applications:

-

Cancer Research: Investigating the role of PKC signaling in cancer cell proliferation, survival, and apoptosis. It serves as a potent anti-cancer agent in preclinical studies.

-

Immunology: Studying the mechanisms of immune cell recruitment and activation in the tumor microenvironment.

-

HIV Research: As a potent reactivator of latent HIV-1, it is used in "shock and kill" strategies aimed at eradicating the viral reservoir.

Synthesis

The synthesis of Ingenol and its derivatives is a complex process that can be achieved through total synthesis or semi-synthesis.

Total Synthesis

A 14-step total synthesis of (+)-ingenol has been developed starting from the inexpensive and readily available (+)-3-carene. This multi-step process involves the construction of the complex polycyclic core of the ingenol molecule.

Semi-synthesis

This compound is a semi-synthetic derivative of ingenol. The synthesis typically involves the esterification of the 3-hydroxyl group of the ingenol core with hexanoic acid or a reactive derivative thereof.

Conclusion

This compound is a potent and versatile research chemical with a well-defined mechanism of action centered on the activation of Protein Kinase C. Its ability to induce both direct cytotoxicity and a robust immune response makes it a valuable tool for cancer research and drug development. Furthermore, its unique capacity to reactivate latent HIV-1 opens up new avenues for antiviral research. This guide provides a foundational understanding of its properties and applications, enabling researchers to effectively utilize this compound in their studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US9416084B2 - Method of producing ingenol-3-angelate - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for Ingenol 3-Hexanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol 3-Hexanoate is a semi-synthetic derivative of ingenol, a diterpenoid isolated from the plant Euphorbia tirucalli. It has demonstrated potent anticancer and latency-reversing activity in preclinical studies.[1][2] This document provides detailed experimental protocols and data for researchers investigating the therapeutic potential of this compound and its analogs, such as Ingenol 3-Angelate (I3A), also known as PEP005. The protocols outlined below are based on established methodologies and can be adapted for the study of this compound.

Mechanism of Action

This compound and its analogs are potent activators of Protein Kinase C (PKC) isoforms.[3][4] This activation triggers downstream signaling cascades, primarily the NF-κB and MAPK (Ras/Raf/MEK/ERK) pathways, leading to a variety of cellular responses including apoptosis, cell cycle arrest, and inflammation.[3]

In the context of cancer, the activation of PKCδ and PKCε isoforms by ingenol esters can induce apoptosis in cancer cells through the intrinsic pathway, involving the activation of caspase-9 and caspase-3. This is accompanied by a reduction in mitochondrial membrane potential and subsequent DNA fragmentation. Furthermore, Ingenol 3-Angelate has been shown to inhibit the nuclear translocation of the p65 subunit of NF-κB, a key regulator of inflammation and cell survival. This dual action of activating pro-apoptotic pathways while inhibiting pro-survival signals contributes to its anticancer effects.

In the context of HIV latency, this compound acts as a latency-reversing agent by activating the PKC/NF-κB signaling pathway, which leads to the transcription of the latent HIV provirus.

Data Presentation

In Vitro Cytotoxicity of Ingenol 3-Angelate (I3A)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Ingenol 3-Angelate (I3A), a close analog of this compound, in human melanoma cell lines. This data provides a reference for the expected potency of ingenol esters in cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| A2058 | Melanoma | 38 | |

| HT144 | Melanoma | 46 |

In Vivo Antitumor Activity of Ingenol 3-Angelate (I3A) in a DMBA-Induced Skin Carcinogenesis Model

The following table presents the effect of topical application of Ingenol 3-Angelate (I3A) on tumor development in a 7,12-Dimethylbenz(a)anthracene (DMBA)-induced skin cancer model in mice.

| Treatment Group | Average Tumor Count per Mouse (at 16 weeks) | Citation |

| DMBA + Vehicle | 4.6 ± 0.22 | |

| DMBA + I3A (25 nmol) | Reduced (data not quantified in source) | |

| DMBA + I3A (50 nmol) | Significantly Reduced (data not quantified in source) |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., A2058, HT144)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Prepare serial dilutions of this compound in complete medium.

-

After 24 hours, replace the medium with 100 µL of medium containing various concentrations of this compound or vehicle control (DMSO).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

-

Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is used to quantify apoptosis induced by this compound.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well.

-

Incubate for 24 hours, then treat with various concentrations of this compound or vehicle control for the desired time (e.g., 24 hours).

-

Harvest the cells by trypsinization and collect the culture supernatant (to include floating apoptotic cells).

-

Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be both Annexin V and PI positive.

Western Blot Analysis of Signaling Proteins

This protocol is used to investigate the effect of this compound on key signaling pathways.

Materials:

-

Human cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PKCδ, anti-p-p65, anti-p65, anti-COX-2, anti-iNOS, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound as described for the apoptosis assay.

-

Lyse the cells in lysis buffer and determine the protein concentration.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

In Vivo TPA-Induced Skin Inflammation Model

This protocol is used to evaluate the anti-inflammatory effects of this compound in vivo.

Materials:

-

Female ICR mice (6-8 weeks old)

-

12-O-tetradecanoylphorbol-13-acetate (TPA) dissolved in acetone

-

This compound dissolved in a suitable vehicle (e.g., acetone)

-

Calipers

Procedure:

-

Shave the dorsal skin of the mice.

-

After 24 hours, topically apply 10 nmol of TPA in 100 µL of acetone to the shaved area to induce inflammation.

-

After 2 hours, topically apply this compound at the desired doses or the vehicle control to the TPA-treated area.

-

Measure ear thickness or skin fold thickness using calipers at various time points (e.g., 6, 24, and 48 hours) after TPA application to assess inflammation.

-

At the end of the experiment, euthanize the mice and collect skin tissue for histological analysis or protein/gene expression studies.

In Vivo DMBA-Induced Skin Carcinogenesis Model

This protocol is used to assess the antitumor effects of this compound in a chemically induced skin cancer model.

Materials:

-

Female ICR mice (6-8 weeks old)

-

7,12-Dimethylbenz(a)anthracene (DMBA) dissolved in acetone

-

This compound dissolved in a suitable vehicle (e.g., sesame oil)

Procedure:

-

Shave the dorsal skin of the mice.

-

Initiate tumorigenesis by a single topical application of 100 µg of DMBA in 100 µL of acetone.

-

One week after initiation, begin the promotion phase.

-

Divide the mice into treatment groups:

-

Group 1 (Control): Topical application of vehicle.

-

Group 2 (DMBA only): Topical application of the vehicle for this compound.

-

Group 3 (DMBA + this compound low dose): Topical application of this compound (e.g., 25 nmol) twice a week.

-

Group 4 (DMBA + this compound high dose): Topical application of this compound (e.g., 50 nmol) twice a week.

-

-

Monitor the mice weekly for tumor development. Count and measure the size of the tumors.

-

The experiment is typically continued for 16-20 weeks.

-

At the end of the study, euthanize the mice and collect tumors for further analysis.

Visualizations

Signaling Pathway of this compound in Cancer Cells

Caption: this compound signaling pathway in cancer cells.

Experimental Workflow for In Vitro Studies

Caption: Workflow for in vitro evaluation of this compound.

Experimental Workflow for In Vivo Skin Cancer Model

Caption: Workflow for in vivo skin carcinogenesis study.

References

- 1. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The skin cancer chemotherapeutic agent ingenol-3-angelate (PEP005) is a substrate for the epidermal multidrug transporter (ABCB1) and targets tumor vasculature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Using Ingenol 3-Hexanoate in Cancer Cell Lines

Abstract

Ingenol 3-Hexanoate is a semi-synthetic diterpene ester derived from the sap of plants of the Euphorbia genus.[1] It is recognized as a potent anticancer agent with activity across a broad range of cancer cell lines.[2][3] Its mechanism of action is primarily centered on the activation of Protein Kinase C (PKC) isoforms, which triggers multiple downstream signaling cascades leading to apoptosis and cell cycle arrest. These application notes provide an overview of the cellular effects of this compound and its analogs, such as Ingenol 3-Angelate (I3A/PEP005), along with detailed protocols for evaluating its efficacy in an in vitro setting.

Mechanism of Action

This compound and its analogs are potent modulators of intracellular signaling pathways, primarily acting as activators of Protein Kinase C (PKC).[4][5] This activation is a key event that initiates a cascade of anti-tumor activities.

-

PKC Activation: Ingenol compounds bind with high affinity to the C1 domains of classical and novel PKC isoforms, promoting their activation. The activation of PKCδ, in particular, is strongly associated with the pro-apoptotic effects of these compounds in various cancer cells. Upon activation by ingenol esters, PKCδ translocates from the cytosol to cellular membranes, including the nuclear and mitochondrial membranes, to exert its effects.

-

Induction of Apoptosis: The compound induces apoptosis through the mitochondrial intrinsic pathway. This is characterized by a decrease in the mitochondrial membrane potential, activation of initiator caspase-9, and subsequent activation of effector caspase-3. Activated caspase-3 then cleaves key cellular substrates, such as PARP, leading to the characteristic DNA fragmentation of apoptosis. The expression of Bcl-2 family proteins is also modulated to favor a pro-apoptotic state.

-

Cell Cycle Arrest: Treatment with ingenol compounds leads to significant perturbations in cell cycle progression. In human melanoma cell lines, Ingenol 3-Angelate has been shown to cause cell cycle arrest in both the G1 and G2/M phases, thereby inhibiting proliferation.

-

Modulation of Signaling Pathways:

-

MAPK Pathway: Ingenol esters activate the Ras/Raf/MEK/ERK (MAPK) signaling pathway. Increased phosphorylation of key proteins like Raf1 and ERK1/2 is observed following treatment.

-

PI3K/AKT Pathway: Conversely, the pro-survival PI3K/AKT pathway is inhibited. Treatment results in reduced levels of the phosphorylated, active form of AKT.

-

NF-κB Pathway: In certain cancer models, ingenol compounds can suppress tumor growth by downregulating the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival.

-

Data Presentation: In Vitro Efficacy

The following tables summarize the quantitative effects of Ingenol 3-Angelate (I3A), a close analog of this compound, on human melanoma cell lines.

Table 1: Cytotoxicity of Ingenol 3-Angelate (I3A) in Human Melanoma Cell Lines

| Cell Line | IC50 Value (µM) after 24h |

|---|---|

| A2058 | ~38 |

| HT144 | ~46 |

Data from MTT cell viability assays.

Table 2: Apoptosis Induction by Ingenol 3-Angelate (I3A)

| Cell Line | I3A Conc. (µM) | Early Apoptosis (%) | Late Apoptosis (%) |

|---|---|---|---|

| A2058 | 1 | 14.6 | 11.2 |

| 5 | 38.4 | 22.8 | |

| HT144 | 1 | 24.6 | 6.8 |

| 5 | 27.5 | 22.4 |

Data from flow cytometry analysis after Annexin V-FITC/PI staining.

Table 3: Cell Cycle Arrest Induced by Ingenol 3-Angelate (I3A)

| Cell Line | I3A Conc. (µM) | Cells in G1 Phase (%) | Cells in G2/M Phase (%) |

|---|---|---|---|

| A2058 | 1 | Increase of 16.5 | Increase of 15.1 |

| 5 | Increase of 22.6 | Increase of 28.5 |

Data represents the percentage increase of cells in the respective phases compared to untreated controls, as determined by flow cytometry.

Visualizations: Pathways and Workflows

Caption: Signaling pathway of this compound in cancer cells.

Caption: In vitro experimental workflow for this compound.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM/RPMI-1640 + 10% FBS)

-

96-well flat-bottom plates

-

This compound (stock solution in DMSO, e.g., 10 mM)

-

MTT solution (5 mg/mL in sterile PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-Buffered Saline (PBS)

-

Multichannel pipette

-

Microplate reader (570 nm wavelength)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include wells with medium only (blank) and medium with DMSO vehicle (vehicle control).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control after subtracting the blank absorbance. Plot the results to determine the IC50 value.

Protocol 2: Apoptosis Assay by Annexin V/PI Staining

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS) exposed on the outer leaflet of the cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).

Materials:

-

6-well plates

-

Treated and untreated cells

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer (provided in the kit)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Viable cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

Principle: PI stoichiometrically binds to DNA, so the cellular DNA content can be quantified by measuring its fluorescence intensity via flow cytometry. This allows for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Materials:

-

6-well plates

-

Treated and untreated cells

-

Cold 70% ethanol

-

PBS

-

PI/RNase Staining Buffer

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Culture and treat cells with this compound as described for the apoptosis assay.

-

Harvesting: Harvest cells by trypsinization, collect the supernatant, and centrifuge at 300 x g for 5 minutes.

-

Fixation: Wash the cell pellet with cold PBS. Resuspend the pellet and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.

-

Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples using a flow cytometer. Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in each phase.

Protocol 4: Western Blotting

Principle: Western blotting is used to detect the expression levels of specific proteins in a cell lysate. Proteins are separated by size using SDS-PAGE, transferred to a membrane, and then probed with primary antibodies specific to the target protein, followed by secondary antibodies for detection.

Materials:

-

Treated and untreated cells

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PKCδ, anti-p-ERK, anti-Caspase-3, anti-PARP, anti-Actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: After treatment, wash cells with cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE: Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. Quantify band intensity using software like ImageJ, normalizing to a loading control like β-actin.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Antileukemic Compound Ingenol 3-Angelate Inhibits T Cell Apoptosis by Activating Protein Kinase Cθ - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ingenol 3-Hexanoate Treatment in Primary T Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the treatment of primary T cells with Ingenol 3-Hexanoate (IngB) and its closely related analog, Ingenol 3-Angelate (I3A or PEP005). This document includes detailed experimental protocols, a summary of quantitative data, and visualizations of the key signaling pathways and experimental workflows. Ingenol compounds are potent activators of Protein Kinase C (PKC) isoforms and have significant immunomodulatory effects on T lymphocytes.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound and Ingenol 3-Angelate on various cell lines, including T-cell-related lines, which can serve as a reference for primary T-cell experiments.

Table 1: Cytotoxicity and Proliferation Effects of Ingenol Esters

| Cell Line | Compound | Effect | Concentration | Result | Reference |

| A2058 (Melanoma) | Ingenol 3-Angelate | Growth Suppression | 38 µM | IC50 | [1] |

| HT144 (Melanoma) | Ingenol 3-Angelate | Growth Suppression | 46 µM | IC50 | [1] |

| A2058 (Melanoma) | Ingenol 3-Angelate | Proliferation Inhibition | 1 µM | 68% inhibition | [1] |

| A2058 (Melanoma) | Ingenol 3-Angelate | Proliferation Inhibition | 5 µM | 44% inhibition | [1] |

| HT144 (Melanoma) | Ingenol 3-Angelate | Proliferation Inhibition | 1 µM | 72% inhibition | [1] |

| HT144 (Melanoma) | Ingenol 3-Angelate | Proliferation Inhibition | 5 µM | 48% inhibition | |

| CD4+ T cells | This compound | Cytotoxicity | 3-6 nM | Minimal |

Table 2: Effects of Ingenol Esters on HIV Reactivation and T-Cell Function

| Cell Type | Compound | Treatment | Assay | Result | Reference |

| J-Lat cells | This compound | 10-20 pM | Latent HIV Reactivation | Effective reactivation | |

| Primary CD4+ T cells from ART-suppressed HIV+ individuals | Ingenol 3-Angelate (PEP005) | 12 nM (6 hrs) | HIV RNA Transcription (5' LTR assay) | Strong induction of HIV RNA | |

| Primary CD4+ T cells from ART-suppressed HIV+ individuals | PEP005 (12 nM) + JQ1 (2 µM) | 6 hrs | HIV RNA Transcription (5' LTR assay) | 7.5-fold higher reactivation than PEP005 alone | |

| CD8+ T cells from Elite Suppressors | Ingenol-B | 100 nM (6 hrs) | Viral Suppression Assay | No inhibition of suppressive capacity | |

| CD8+ T cells from Elite Suppressors | Ingenol-B (100 nM) + JQ1 (1 µM) | 6 hrs | Viral Suppression Assay | Modest inhibition of suppressive capacity |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in T Cells

This compound acts as a diacylglycerol (DAG) analog, leading to the activation of classical and novel Protein Kinase C (PKC) isoforms. In T cells, this primarily involves PKCδ and PKCθ. Activation of these kinases initiates a signaling cascade that results in the phosphorylation and activation of downstream targets, ultimately leading to the activation of the NF-κB transcription factor. This pathway is crucial for T-cell survival, cytokine production, and proliferation.

Caption: this compound Signaling Pathway in T cells.

Experimental Workflow for Primary T-Cell Treatment

The following diagram outlines a typical workflow for isolating, treating, and analyzing primary T cells with this compound.

Caption: Experimental Workflow for this compound Treatment.

Experimental Protocols

Protocol 1: Isolation of Primary Human T Cells

This protocol describes the isolation of Peripheral Blood Mononuclear Cells (PBMCs) and subsequent purification of primary T cells.

Materials:

-

Whole human blood

-

Ficoll-Paque PLUS

-

Phosphate-Buffered Saline (PBS)

-

RosetteSep™ Human T Cell Enrichment Cocktail or magnetic bead-based T cell isolation kit (e.g., CD4+ or CD8+ T Cell Isolation Kit)

-

RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

Procedure:

-

Dilute whole blood 1:1 with PBS.

-

Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.

-

Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

-

Aspirate the upper layer and carefully collect the buffy coat containing PBMCs.

-

Wash the PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.

-

Resuspend the PBMC pellet and count the cells.

-

Isolate target T cells (e.g., total T cells, CD4+, or CD8+) from the PBMC population by following the manufacturer's instructions for the chosen negative selection kit (e.g., RosetteSep™ or magnetic beads).

-

Assess the purity of the isolated T cells by flow cytometry.

-

Resuspend the purified T cells in complete RPMI 1640 medium.

Protocol 2: Treatment of Primary T Cells with this compound

This protocol provides a general guideline for treating isolated primary T cells with this compound.

Materials:

-

Isolated primary T cells

-

Complete RPMI 1640 medium

-

This compound (stock solution in DMSO)

-

Vehicle control (DMSO)

-

Multi-well culture plates

Procedure:

-

Plate the isolated primary T cells in a multi-well plate at a density of 1 x 10^6 cells/mL in complete RPMI 1640 medium.

-

Prepare serial dilutions of this compound in complete RPMI 1640 medium from the stock solution. A starting concentration range of 1-100 nM is recommended based on published data.

-

Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.

-

Add the diluted this compound or vehicle control to the appropriate wells.

-

Incubate the cells at 37°C in a humidified 5% CO2 incubator for the desired time period (e.g., 6, 24, or 48 hours), depending on the downstream application.

-

After incubation, harvest the cells and/or supernatant for downstream analysis.

Protocol 3: Analysis of T-Cell Response

This section provides brief overviews of common assays to assess the effects of this compound on primary T cells.

A. Western Blot for Signaling Pathway Activation

-

After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against proteins of interest (e.g., phospho-PKCδ, IκBα, phospho-p65 NF-κB) and a loading control (e.g., β-actin).

-

Incubate with the appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.

B. Flow Cytometry for Apoptosis and Cell Surface Marker Expression

-

Harvest the treated cells and wash them with PBS.

-

For apoptosis analysis, stain the cells with Annexin V and a viability dye (e.g., Propidium Iodide or 7-AAD) according to the manufacturer's protocol.

-

For cell surface marker analysis, stain the cells with fluorescently conjugated antibodies against markers of interest (e.g., CD25, CD69).

-

Acquire the data on a flow cytometer and analyze using appropriate software.

C. ELISA or Cytokine Bead Array (CBA) for Cytokine Production

-

Collect the cell culture supernatant after treatment.

-

Centrifuge the supernatant to remove any cellular debris.

-

Measure the concentration of secreted cytokines (e.g., IL-2, IFN-γ, TNF-α) using a commercially available ELISA kit or a multiplex CBA kit, following the manufacturer's instructions.

These protocols and data provide a foundation for researchers to investigate the effects of this compound on primary T cells. It is recommended to optimize concentrations and incubation times for specific experimental setups and research questions.

References

Application Notes and Protocols for Ingenol 3-Hexanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ingenol 3-Hexanoate is a semi-synthetic derivative of ingenol, a diterpenoid isolated from the sap of Euphorbia peplus. Like other ingenol esters, it is recognized as a potent activator of Protein Kinase C (PKC) and is utilized in cancer research for its cytotoxic properties.[1][2] Proper preparation of stock solutions is critical for accurate and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for research applications.

Product Information

| Property | Value | Source |

| Molecular Formula | C₂₆H₃₈O₆ | [3] |

| Molecular Weight | 446.58 g/mol | [3] |

| CAS Number | 83036-61-7 | [3] |

| Appearance | Solid | |

| Solubility | Soluble in DMSO (e.g., 10 mM) | |

| Storage of Solid | Store at -20°C |

Safety and Handling Precautions

This compound is a potent biological agent and should be handled with care.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.

-

Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.

-

Disposal: Dispose of waste according to institutional and local regulations.

Refer to the Safety Data Sheet (SDS) for complete safety information.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

-

This compound (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile, amber, or light-protecting microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Water bath or sonicator (optional)

Procedure:

-

Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.466 mg of this compound (Molecular Weight = 446.58 g/mol ).

-

Dissolution:

-

Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound.

-

Cap the vial tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.

-

Visually inspect the solution to ensure it is clear and free of particulates.

-

If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes or brief sonication can be used to aid dissolution. Avoid excessive heat, as it may degrade the compound.

-

-

Aliquoting and Storage:

-

Once fully dissolved, aliquot the stock solution into single-use volumes in sterile, light-protecting tubes. This minimizes freeze-thaw cycles and protects the compound from light degradation.

-

Store the aliquots at -20°C for long-term storage. A 10 mM stock solution in DMSO is reported to be stable for up to 3 months at -20°C. For shorter-term storage (up to one month), -20°C is also suitable.

-

Table 1: Volumes of DMSO for Preparing a 10 mM Stock Solution

| Mass of this compound | Volume of DMSO to Add |

| 1 mg | 224 µL |

| 5 mg | 1.12 mL |

| 10 mg | 2.24 mL |

Preparation of Working Solutions for Cell-Based Assays

Important Considerations:

-

The final concentration of DMSO in cell culture media should be kept low, typically below 0.5%, as higher concentrations can be cytotoxic.

-

Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Procedure:

-

Thawing: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

-

Serial Dilution (in DMSO): If necessary, perform initial serial dilutions of the stock solution in DMSO to achieve an intermediate concentration before diluting into aqueous media. This can help prevent precipitation of the hydrophobic compound.

-

Final Dilution (in Media): Slowly add the desired volume of the DMSO stock or intermediate solution to your pre-warmed cell culture medium while gently vortexing or swirling the medium to ensure rapid and even distribution. This stepwise dilution helps to avoid precipitation.

Example Dilution for a 10 µM Final Concentration:

To achieve a final concentration of 10 µM in 1 mL of cell culture medium:

-

Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

-

The final DMSO concentration will be 0.1%.

Signaling Pathway

This compound, similar to other ingenol esters like Ingenol Mebutate, is a potent activator of Protein Kinase C (PKC). Activation of PKC, particularly the delta isoform (PKCδ), initiates a downstream signaling cascade involving the MEK/ERK pathway, which can lead to cell death in cancer cells.

Caption: this compound signaling pathway.

Experimental Workflow

The following diagram illustrates the workflow for preparing this compound stock and working solutions.

Caption: Workflow for this compound solution preparation.

References

Application Notes and Protocols: Ingenol 3-Hexanoate in Combination Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol 3-Hexanoate is a semi-synthetic derivative of ingenol, a diterpene ester extracted from the sap of plants of the Euphorbia genus. It has demonstrated potent anticancer activity across a broad range of cancer cell lines. As a protein kinase C (PKC) activator, this compound modulates several signaling pathways, leading to cell cycle arrest, apoptosis, and induction of an inflammatory response within the tumor microenvironment. These mechanisms of action make it a promising candidate for combination therapies aimed at overcoming drug resistance and enhancing the efficacy of existing anticancer agents, including chemotherapeutics and immunotherapies.

These application notes provide a summary of the preclinical data on this compound and its analog, Ingenol-3-Angelate (I3A), in combination therapy, along with detailed protocols for key experimental assays to evaluate its synergistic potential.

Data Presentation: In Vitro Efficacy

The following tables summarize the cytotoxic and synergistic effects of Ingenol-3-Angelate (I3A), a closely related analog of this compound, in various cancer cell lines. This data provides a strong rationale for investigating this compound in similar combination strategies.

Table 1: Monotherapy IC50 Values for Ingenol-3-Angelate (I3A)

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |

| A2058 | Human Melanoma | ~38 | 24 hours | [1] |

| HT144 | Human Melanoma | ~46 | 24 hours | [1] |

| RM-1 | Murine Prostate Cancer | 74.3 | 48 hours | [2] |

| LNCaP | Human Prostate Cancer | 80.1 | 48 hours | [2] |

Table 2: Synergistic Effects of Ingenol-3-Angelate (I3A) in Combination with Doxorubicin (DOX) in Prostate Cancer Cells

| Cell Line | Combination | Molar Ratio (I3A:DOX) | Key Finding | Reference |

| RM-1 & LNCaP | I3A + Doxorubicin | 1:4 | Strongest synergistic effect observed, with a reduced IC50 value compared to either drug alone.[2] |

Signaling Pathways and Experimental Workflows

The antitumor effects of this compound and its analogs are mediated through the modulation of multiple signaling pathways. The following diagrams illustrate these pathways and a general workflow for evaluating combination therapies.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in combination therapies. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound alone and in combination with another therapeutic agent.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Combination agent (stock solution in appropriate solvent)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Treatment: Prepare serial dilutions of this compound and the combination agent in complete medium. For combination studies, prepare a matrix of concentrations. Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each treatment condition. Combination Index (CI) values can be calculated using software such as CompuSyn to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying apoptosis and necrosis induced by this compound combination therapy using flow cytometry.

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

PBS

-

Flow cytometer

Procedure:

-

Cell Collection: Following treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Western Blot Analysis for PKC Pathway Activation

This protocol is for detecting the activation of PKC and downstream signaling molecules.

Materials:

-

Treated and control cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-PKCδ, anti-PKCδ, anti-phospho-ERK1/2, anti-ERK1/2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature protein samples by boiling with Laemmli buffer. Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended starting dilutions are typically 1:1000.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensities using image analysis software and normalize to a loading control like β-actin.

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound combination therapy.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line of interest

-

Matrigel (optional)

-

This compound formulation for in vivo use

-

Combination agent formulation for in vivo use

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS, with or without Matrigel) into the flank of each mouse.

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize mice into treatment groups (e.g., Vehicle control, this compound alone, combination agent alone, combination therapy). Administer treatments according to the desired schedule (e.g., intraperitoneal, intravenous, or intratumoral injection).

-

Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

-

Monitoring: Monitor animal body weight and general health throughout the study as a measure of toxicity.

-

Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, Western blot).

-

Data Analysis: Plot tumor growth curves for each treatment group. Calculate tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.

Conclusion